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Compound of Interest

Compound Name: 2-Methoxyphenyl acetate

Cat. No.: B1672421

An In-depth Technical Guide to the *H and 3C NMR Spectral Data of 2-Methoxyphenyl
Acetate

This guide provides a comprehensive overview of the *H and 13C Nuclear Magnetic Resonance
(NMR) spectral data for 2-Methoxyphenyl acetate. It is intended for researchers, scientists,
and professionals in the field of drug development and chemical analysis who utilize NMR
spectroscopy for structural elucidation and characterization of organic molecules. This
document presents detailed spectral data in a structured format, outlines the experimental
protocols for data acquisition, and includes visualizations to illustrate the molecular structure
and experimental workflow.

Chemical Structure of 2-Methoxyphenyl Acetate

2-Methoxyphenyl acetate, also known as guaiacyl acetate, is an organic compound with the
chemical formula CoH100s. Its structure consists of a benzene ring substituted with a methoxy
group and an acetate group at positions 2 and 1, respectively. The numbering of the carbon
and hydrogen atoms is crucial for the unambiguous assignment of NMR signals.

Caption: Chemical structure of 2-Methoxyphenyl acetate with atom numbering for NMR
assignments.

'H NMR Spectral Data
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The *H NMR spectrum of 2-Methoxyphenyl acetate provides information about the chemical
environment of the hydrogen atoms in the molecule. The data presented below was obtained in
deuterated chloroform (CDCIz) on a 400 MHz spectrometer.[1]

Chemical Shift (8)

Signal Assignment Multiplicity Integration
ppm

H-aromatic 7.35-7.27 Multiplet 2H

H-aromatic 6.99 — 6.86 Multiplet 2H

OCHs 3.87 - 3.82 Multiplet 3H

COCHs 2.11 Singlet 3H

Table 1: *H NMR spectral data of 2-Methoxyphenyl acetate in CDCls.[1]

13C NMR Spectral Data

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The
data below corresponds to a spectrum acquired in deuterated chloroform (CDCIs) at 100 MHz.

[1]

Signal Assignment Chemical Shift (8) ppm
C=0 172.65

C-aromatic 133.95

C-aromatic 130.33

C-aromatic 129.41

C-aromatic 128.60

OCHs 55.35 (approx.)

COCHs 21.12 (approx.)

Table 2: 13C NMR spectral data of 2-Methoxyphenyl acetate in CDCIs.[1] *Note: The chemical
shifts for the methoxy and acetyl methyl carbons were approximated from typical values for
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similar compounds as they were not explicitly listed in the provided source.

Experimental Protocols

The following is a generalized protocol for the acquisition of high-quality *H and 3C NMR

spectra for compounds such as 2-Methoxyphenyl acetate.

Sample Preparation

Solvent Selection: A suitable deuterated solvent that completely dissolves the analyte is
chosen. Deuterated chloroform (CDCIs) is a common choice for non-polar to moderately
polar organic compounds.[2]

Sample Concentration: For *H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL
of solvent is typically sufficient. For the less sensitive 3C NMR, a higher concentration of 20-
50 mg in the same volume is recommended.[2]

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for
chemical shift referencing (6 = 0.00 ppm).[2][3]

Sample Filtration: To ensure a homogeneous solution and improve spectral quality, the
sample is filtered through a pipette with a cotton or glass wool plug directly into a clean, dry 5
mm NMR tube.[2]

NMR Data Acquisition

The spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz
or higher.[3][4]

IH NMR Spectroscopy Parameters:

Pulse Program: A standard single-pulse experiment.
Spectral Width: Approximately 12-16 ppm.

Acquisition Time: Typically 2-4 seconds.
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Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the
nuclei.

Number of Scans: 8 to 16 scans are usually adequate for a moderately concentrated
sample.[2]

Temperature: The experiment is typically conducted at room temperature (298 K).[2]

13C NMR Spectroscopy Parameters:

Pulse Program: A proton-decoupled single-pulse experiment is standard to simplify the
spectrum to single lines for each unique carbon.

Spectral Width: A wider spectral width of about 200-240 ppm is necessary for 13C NMR.[2]
Acquisition Time: Generally 1-2 seconds.
Relaxation Delay: A relaxation delay of 2-5 seconds.

Number of Scans: Due to the low natural abundance of :3C, a larger number of scans (1024
or more) is required to achieve a good signal-to-noise ratio.[2]

Temperature: Maintained at room temperature (298 K).[2]

Data Processing

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-
domain spectrum using a Fourier transform.

Phasing and Baseline Correction: The spectrum is phase-corrected to ensure all peaks are
in the absorptive mode, and the baseline is corrected to be flat.

Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

Integration: For *H NMR, the area under each peak is integrated to determine the relative
number of protons giving rise to the signal.
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Caption: General workflow for NMR sample preparation, data acquisition, and processing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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